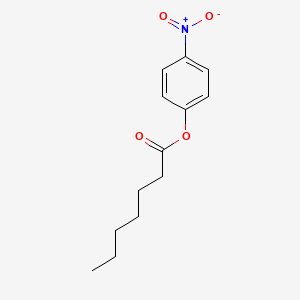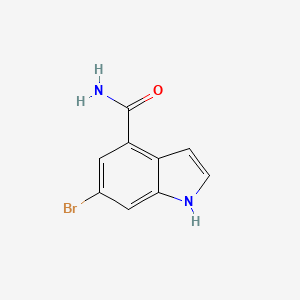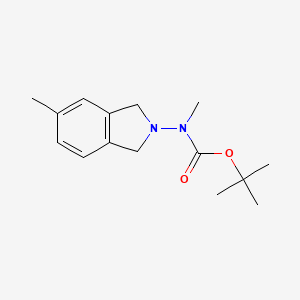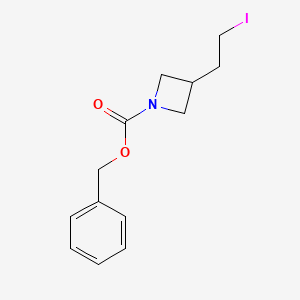
2,6-Bis(picrylazo)-3,5-dinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(picrylazo)-3,5-dinitropyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro and azo groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(picrylazo)-3,5-dinitropyridine typically involves the reaction of 2,6-dinitropyridine with picryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, diazotization, and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions. The use of advanced techniques and equipment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(picrylazo)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro and azo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amines, and other organic compounds with modified functional groups.
Scientific Research Applications
2,6-Bis(picrylazo)-3,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(picrylazo)-3,5-dinitropyridine involves its interaction with various molecular targets and pathways. The compound’s nitro and azo groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used as a chelating agent in various applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Studied for its spin crossover properties in coordination compounds.
Uniqueness: 2,6-Bis(picrylazo)-3,5-dinitropyridine stands out due to its unique combination of nitro and azo groups, which impart distinct chemical and biological properties
Properties
CAS No. |
55106-96-2 |
|---|---|
Molecular Formula |
C17H5N13O16 |
Molecular Weight |
647.3 g/mol |
IUPAC Name |
[3,5-dinitro-6-[(2,4,6-trinitrophenyl)diazenyl]pyridin-2-yl]-(2,4,6-trinitrophenyl)diazene |
InChI |
InChI=1S/C17H5N13O16/c31-23(32)6-1-8(25(35)36)14(9(2-6)26(37)38)19-21-16-12(29(43)44)5-13(30(45)46)17(18-16)22-20-15-10(27(39)40)3-7(24(33)34)4-11(15)28(41)42/h1-5H |
InChI Key |
BBVWILOPQSPUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=N2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


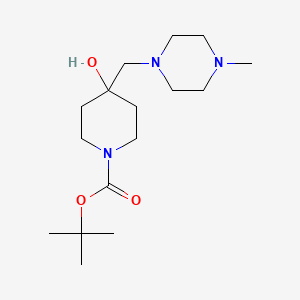
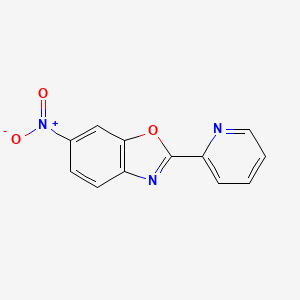

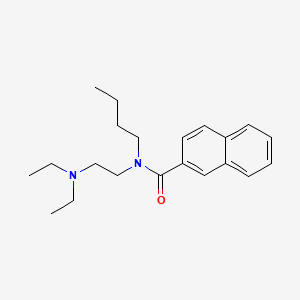

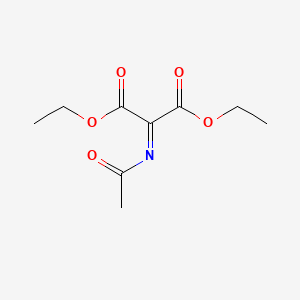

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
